molecular formula C13H16BNO2S B8269529 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

Cat. No.: B8269529
M. Wt: 261.2 g/mol
InChI Key: SHOPHNQBTCPPPP-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is a chemical compound that features a benzo[c]isothiazole core substituted with a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a halogenated benzo[c]isothiazole and a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzo[c]isothiazole core or the dioxaborolane group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[c]isothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[c]isothiazole core .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole depends on its specific application. In organic synthesis, the compound acts as a boronic ester, participating in cross-coupling reactions to form carbon-carbon bonds. The molecular targets and pathways involved are typically related to the catalytic cycle of the palladium complex used in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethynylbenzene

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is unique due to its benzo[c]isothiazole core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11-9(10)8-18-15-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOPHNQBTCPPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NSC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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